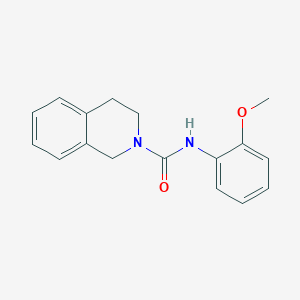
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as MIQ, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. MIQ is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. It has a molecular formula of C17H17NO2 and a molecular weight of 267.33 g/mol.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been shown to induce oxidative stress and apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have various biochemical and physiological effects, including reducing the expression of inflammatory cytokines and increasing the activity of antioxidant enzymes. Studies have also suggested that N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in lab experiments is its relatively low toxicity compared to other anticancer agents. However, N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, including investigating its potential use in combination with other anticancer agents, as well as its effects on other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide and its potential side effects.
Métodos De Síntesis
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of 2-methoxybenzylamine with a suitable carbonyl compound, followed by reduction and cyclization.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have various research applications, including as a potential anticancer agent, as well as a neuroprotective and anti-inflammatory agent. Studies have shown that N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the expression of inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-9-5-4-8-15(16)18-17(20)19-11-10-13-6-2-3-7-14(13)12-19/h2-9H,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFROBEKBNILOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6377497 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5887923.png)
![2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5887927.png)




![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)
![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)
![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5888007.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)

